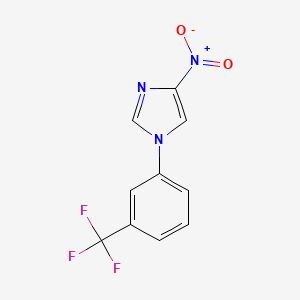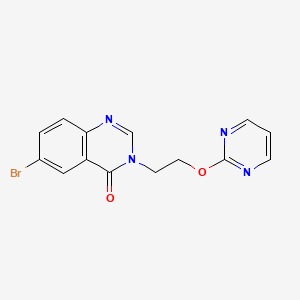
(2-Bromo-5-fluorophenyl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-fluorophenyl)(phenyl)methanol: is an organic compound with the molecular formula C13H10BrFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-fluorophenyl)(phenyl)methanol typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Bromo-5-fluorophenyl)(phenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of (2-Bromo-5-fluorophenyl)benzaldehyde or (2-Bromo-5-fluorophenyl)acetophenone.
Reduction: Formation of (2-Bromo-5-fluorophenyl)phenylmethane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2-Bromo-5-fluorophenyl)(phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated phenylmethanols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-Bromo-5-fluorophenyl)(phenyl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in chemical and biological studies.
Comparison with Similar Compounds
- (2-Bromo-5-fluorophenyl)methanol
- (2-Bromo-5-fluorophenyl)ethanol
- (2-Bromo-5-fluorophenyl)acetone
Comparison: (2-Bromo-5-fluorophenyl)(phenyl)methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. The combination of these halogen atoms can enhance its stability, lipophilicity, and ability to participate in specific chemical reactions.
Properties
Molecular Formula |
C13H10BrFO |
|---|---|
Molecular Weight |
281.12 g/mol |
IUPAC Name |
(2-bromo-5-fluorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H10BrFO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
InChI Key |
MCQRBLNKMVMFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)F)Br)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[3-chloro-5-(9-phenanthryl)phenyl]-4,6-diphenyl- 1,3,5-triazine](/img/structure/B8390138.png)




